2-amino-N-[(3-chloropyrazin-2-yl)methyl]-3-methylbutanamide
Description
2-Amino-N-[(3-chloropyrazin-2-yl)methyl]-3-methylbutanamide is a synthetic small-molecule amide derivative featuring a chlorinated pyrazine core. The compound’s structure integrates a 3-chloropyrazin-2-yl moiety linked via a methylene bridge to a branched butanamide backbone with an amino substituent. Synthesis methodologies for analogous compounds, such as those involving coupling agents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (observed in ), may inform its preparation .
Properties
Molecular Formula |
C10H15ClN4O |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-amino-N-[(3-chloropyrazin-2-yl)methyl]-3-methylbutanamide |
InChI |
InChI=1S/C10H15ClN4O/c1-6(2)8(12)10(16)15-5-7-9(11)14-4-3-13-7/h3-4,6,8H,5,12H2,1-2H3,(H,15,16) |
InChI Key |
DGKWXXAHXQGEQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC1=NC=CN=C1Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloropyrazine-2-carbaldehyde with (S)-2-amino-3-methylbutanamide under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The pyrazine ring can be reduced under specific conditions.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino group, while substitution reactions can result in various substituted pyrazine derivatives.
Scientific Research Applications
(S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Structural Overview
Key Observations:
Chloropyrazine vs. Benzamide Scaffolds: The target compound’s 3-chloropyrazine group distinguishes it from benzamide derivatives like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
Amide Backbone Variations :
- Anamorelin () shares an amide core but incorporates a bulky indole-benzyl motif, which is critical for ghrelin receptor agonism. In contrast, the target compound’s simpler methylbutanamide chain may prioritize metabolic stability over receptor specificity .
Substituent Effects on Bioactivity :
- The trichloroethyl-thioureido group in ’s compound introduces steric hindrance and electrophilic character, contrasting with the target compound’s chloropyrazine. Such differences could influence solubility or toxicity profiles .
Synthetic Strategies :
- highlights the use of advanced coupling reagents for pyrazine-containing amides, suggesting scalable routes for the target compound. This contrasts with ’s reliance on direct acyl chloride reactions .
Research Findings and Implications
- Pharmacological Potential: Anamorelin’s lack of tumor growth promotion in murine models () underscores the safety of structurally complex amides in oncology. The target compound’s chloropyrazine moiety may offer similar advantages in therapeutic contexts requiring heterocyclic specificity .
- Directing Group Utility: ’s compound demonstrates the role of N,O-bidentate groups in metal-catalyzed C–H activation. The target compound’s pyrazine-methylamide motif could serve as a novel directing group for catalytic applications .
- Synthetic Feasibility : ’s use of hexafluorophosphate coupling agents supports efficient synthesis of chloropyrazine derivatives, though purity and yield comparisons with traditional methods (e.g., ) require further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
